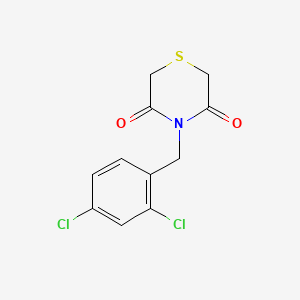

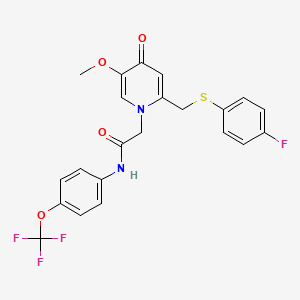

![molecular formula C8H7NO2S B2444389 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 1554281-31-0](/img/structure/B2444389.png)

6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid, also known as MTTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1. Synthesis and Characterization

The compound 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is utilized in various synthesis processes. For instance, Yang Shao-ji (2015) described the synthesis of a related compound, 3,6-bis(carboxymethyl)-4-amino-6H-thieno[2,3-b] pyrrole-2-carboxylic acid, using citric acid as a starting material. This synthesis involved multiple steps, including oxidation, esterification, and cyclization, leading to a product with high purity, as confirmed by HPLC and characterized by MS and NMR data (Yang, 2015).

2. Chemical Transformations and Derivatives

S. A. Torosyan et al. (2018) synthesized a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their derivatives. These compounds were used in reactions with various agents, providing a range of amides (Torosyan et al., 2018). Additionally, Hongtao Wei et al. (2007) presented a method for synthesizing substituted thieno[2,3-b]pyrroles, demonstrating the compound's versatility in forming various derivatives (Wei et al., 2007).

3. Photophysical Properties and Potential Applications

M. S. D. Carvalho et al. (2013) explored the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, including methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate. These compounds, evaluated as potential antitumor agents, exhibited fluorescence quantum yields and solvatochromic behavior, indicating their potential in biomedical applications (Carvalho et al., 2013).

4. Molecular and Crystal Structures

Studies on the molecular and crystal structures of derivatives of this compound provide insights into their chemical behavior. For example, Luiz C. S. Pinheiro et al. (2012) examined the structure of 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, revealing detailed interactions such as hydrogen bonds and π–π interactions, which are crucial for understanding the compound's chemical and physical properties (Pinheiro et al., 2012).

5. Heterocyclic Scaffold Synthesis

Vladimir S. Yarmolchuk et al. (2011) proposed hexahydro-2H-thieno[2,3-c]pyrrole as a polar scaffold for constructing compound libraries in drug discovery. They developed practical syntheses of derivatives of this bicyclic scaffold, demonstrating the potential of this compound in medicinal chemistry (Yarmolchuk et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been characterized as inhibitors of glycogen phosphorylase, histone lysine demethylase, d-amino acid oxidase, and the chikungunya virus . These targets play crucial roles in various biological processes, including energy metabolism, gene expression regulation, amino acid metabolism, and viral replication .

Mode of Action

This interaction could lead to changes in the targets’ conformation and activity, disrupting their normal function .

Biochemical Pathways

The biochemical pathways affected by 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid would depend on its specific targets. For instance, if this compound inhibits glycogen phosphorylase, it could affect glycogen metabolism. If it inhibits histone lysine demethylase, it could impact gene expression by altering histone methylation patterns . The downstream effects of these disruptions could include changes in cellular energy levels, gene expression profiles, and viral replication rates .

Pharmacokinetics

Its molecular weight (18122 g/mol) suggests that it could be well-absorbed and distributed throughout the body . Its stability at normal storage temperatures suggests that it could have a reasonable half-life in the body . These properties could impact the bioavailability of this compound, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. Potential effects could include changes in cellular energy levels, alterations in gene expression profiles, and inhibition of viral replication .

Action Environment

Environmental factors could influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could affect this compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the patient’s health status, genetic makeup, and the presence of other drugs .

Properties

IUPAC Name |

6-methylthieno[2,3-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-9-6(8(10)11)4-5-2-3-12-7(5)9/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQQTOVFGYGERC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

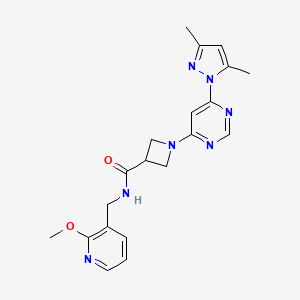

![5-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2444306.png)

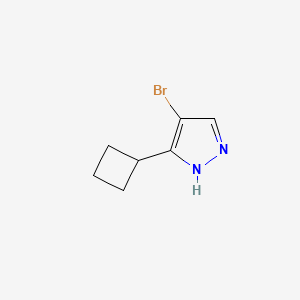

![methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2444308.png)

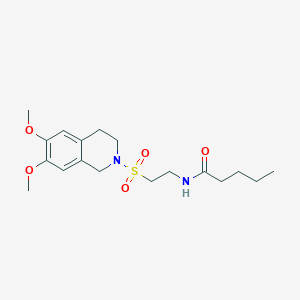

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2444310.png)

![4-[5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2444311.png)

![2-Chloro-N-[(2-fluoro-4-phenylphenyl)methyl]acetamide](/img/structure/B2444319.png)

![N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444321.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2444322.png)

![N-(2,4-dimethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2444326.png)